1-(5-bromo-2-furoyl)-4-propylpiperazine
Overview
Description
1-(5-bromo-2-furoyl)-4-propylpiperazine (BFP) is a chemical compound that has been of interest to researchers for its potential applications in the field of medicinal chemistry. BFP is a piperazine derivative that has been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and antifungal properties.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-furoyl)-4-propylpiperazine is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and fungal strains. This compound has also been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(5-bromo-2-furoyl)-4-propylpiperazine is its potential as a lead compound for the development of anticancer drugs. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines. Another advantage of this compound is its ability to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
One of the limitations of this compound is its low yield during synthesis. The yield of this compound obtained from the reaction is around 60-70%, which makes it difficult to obtain large quantities of the compound. Another limitation of this compound is its limited solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-(5-bromo-2-furoyl)-4-propylpiperazine. One area of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the optimization of this compound derivatives with improved solubility and potency. In addition, further studies could be conducted to investigate the mechanism of action of this compound and its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, this compound is a piperazine derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and antifungal properties. This compound has the potential to be developed into a lead compound for the development of anticancer drugs and as a potential therapeutic agent for the treatment of inflammatory diseases. Further research is needed to investigate the mechanism of action of this compound and its potential as a therapeutic agent.
Scientific Research Applications
1-(5-bromo-2-furoyl)-4-propylpiperazine has been extensively studied for its potential applications in the field of medicinal chemistry. Researchers have investigated the antitumor activity of this compound against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for the development of anticancer drugs.
In addition to its antitumor activity, this compound has also been shown to exhibit anti-inflammatory and antifungal properties. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus.
properties
IUPAC Name |
(5-bromofuran-2-yl)-(4-propylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-2-5-14-6-8-15(9-7-14)12(16)10-3-4-11(13)17-10/h3-4H,2,5-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYYQJXNWDDLGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=C(O2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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